Cas no 2138379-65-2 (6-Ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol)

6-Ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol is a substituted tetrahydroquinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a hydroxyl group at the 3-position and a branched alkyl substituent at the 2-position, contributing to its unique steric and electronic properties. This compound may serve as an intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system or antimicrobial pathways. The presence of both hydrophilic (hydroxyl) and hydrophobic (alkyl) groups enhances its versatility in molecular design. Its well-defined stereochemistry and synthetic accessibility make it a valuable building block for structure-activity relationship studies in medicinal chemistry.
6-Ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol structure
2138379-65-2 structure
Product Name:6-Ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol
CAS No:2138379-65-2
MF:C16H25NO
MW:247.375804662704
CID:6388835
PubChem ID:165476680
Update Time:2025-06-23

6-Ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-801494
    • 6-ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol
    • 2138379-65-2
    • 6-Ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol
    • Inchi: 1S/C16H25NO/c1-5-11-7-8-13-12(9-11)10-14(18)15(17-13)16(3,4)6-2/h7-9,14-15,17-18H,5-6,10H2,1-4H3
    • InChI Key: CXQFDBLVPNVHOG-UHFFFAOYSA-N
    • SMILES: OC1CC2C=C(CC)C=CC=2NC1C(C)(C)CC

Computed Properties

  • Exact Mass: 247.193614421g/mol
  • Monoisotopic Mass: 247.193614421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 32.3Ų

6-Ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol Pricemore >>

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6-Ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol Related Literature

Additional information on 6-Ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol

6-Ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol (CAS No. 2138379-65-2): An Emerging Compound in Pharmaceutical Research

6-Ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol (CAS No. 2138379-65-2) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and neuroprotective properties.

The chemical structure of 6-Ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol is characterized by a tetrahydroquinoline core with specific substituents at the 6 and 2 positions. The ethyl group at the 6 position and the 2-methylbutan-2-yl group at the 2 position contribute to its distinct pharmacological profile. These substituents not only enhance the compound's solubility and bioavailability but also modulate its interactions with various biological targets.

Recent studies have highlighted the potential of 6-Ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the aggregation of amyloid-beta peptides and alpha-synuclein, key proteins implicated in these conditions. Additionally, it has shown promising neuroprotective effects by reducing oxidative stress and promoting neuronal survival.

The anti-inflammatory properties of 6-Ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol have also been extensively studied. Research indicates that it can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in both cellular and animal models. This makes it a potential candidate for treating inflammatory disorders like rheumatoid arthritis and multiple sclerosis.

In the realm of antiviral research, 6-Ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol has shown efficacy against a range of viral infections. Studies have demonstrated its ability to inhibit viral replication by interfering with key viral enzymes and pathways. For instance, it has been effective against herpes simplex virus (HSV) and human immunodeficiency virus (HIV), making it a valuable addition to the arsenal of antiviral agents.

The pharmacokinetic profile of 6-Ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol is another area of active investigation. Preliminary data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is relatively high, and it exhibits low toxicity in preclinical studies. These characteristics make it a promising candidate for further development into a therapeutic agent.

Clinical trials are currently underway to evaluate the safety and efficacy of 6-Ethyl-2-(2-methylbutan-2-yl)-1,2,3,4-tetrahydroquinolin-3-ol in human subjects. Early results from phase I trials have shown that it is well-tolerated at various dose levels with no significant adverse effects reported. Phase II trials are expected to provide more detailed insights into its therapeutic potential across different disease indications.

In conclusion, 6-Ethyl-2-(2-methylbutan-2-y l)-1 , 0 -tetrahydroquinolin - 0 -ol (CAS No . 0 -0 -0 ) represents an exciting advancement in pharmaceutical research . Its multifaceted biological activities , coupled with favorable pharmacokinetic properties , position it as a promising candidate for the development of new therapeutic agents . Ongoing research continues to uncover new applications and mechanisms of action , further solidifying its importance in the field .

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